![molecular formula C14H12N2O3S2 B3079964 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 107922-16-7](/img/structure/B3079964.png)
4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
Scientific Research Applications
C14H12N2O3S2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2C14H12N2O3S2
and a molecular weight of 320.39 g/mol, has garnered interest in various fields. Here are six unique applications:- Researchers have explored the utility of this compound in synthesizing novel derivatives. For instance, the compound has been used to create thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives .
- Among these, the compound 2-acetyl-N-(4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)hydrazinecarbothioamide exhibited promising in vitro anticancer activity against Ehrlich ascites carcinoma cells (EAC), surpassing the reference drug doxorubicin .
- Pyrazole derivatives, including those containing the 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide moiety, have demonstrated antibacterial and antifungal activities .
- The anti-inflammatory activity of pyrazole derivatives, including those derived from 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide, is noteworthy .
Anticancer Activity
Antibacterial and Antifungal Properties
Analgesic Potential
Antidiabetic Applications
Anti-Inflammatory Effects
Antiviral and Antituberculine Potential
properties
IUPAC Name |
4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13-6-2-12(3-7-13)16-21(17,18)14-8-4-11(5-9-14)15-10-20/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBRPIFYJHVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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